![molecular formula C4H3N5 B13789857 5H-[1,2,3]Triazolo[4,5-D]pyrimidine CAS No. 273-38-1](/img/structure/B13789857.png)
5H-[1,2,3]Triazolo[4,5-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-[1,2,3]Triazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with formamide under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Cycloaddition: Participates in cycloaddition reactions to form larger fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide, ethyl cyanoacetate in the presence of sodium hydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazolo-pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
科学的研究の応用
5H-[1,2,3]Triazolo[4,5-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing inhibitors of enzymes such as ubiquitin-specific peptidase 28, which is associated with cancer.
Biology: Studied for its potential in modulating biological pathways and cellular processes.
Industry: Utilized in the synthesis of polymers and as a building block for various chemical compounds.
作用機序
The mechanism of action of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of cellular processes such as proliferation, cell cycle progression, and apoptosis .
類似化合物との比較
- [1,2,4]Triazolo[1,5-a]pyrimidine
- [1,2,3]Triazolo[4,5-b]pyridazine
- [1,2,3]Triazolo[4,5-c]pyrazine
Comparison: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine is unique due to its specific ring fusion and the resulting biological activities. Compared to [1,2,4]Triazolo[1,5-a]pyrimidine, it has shown higher selectivity and potency in certain biological assays . The presence of the triazole ring in different positions can significantly alter the compound’s reactivity and interaction with biological targets .
特性
CAS番号 |
273-38-1 |
|---|---|
分子式 |
C4H3N5 |
分子量 |
121.10 g/mol |
IUPAC名 |
5H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1H,2H2 |
InChIキー |
AQSWLZYYGJWYGX-UHFFFAOYSA-N |
正規SMILES |
C1N=CC2=NN=NC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
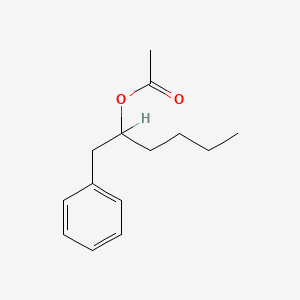
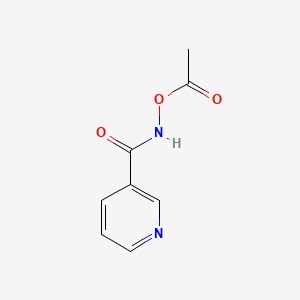


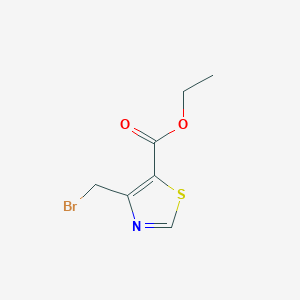
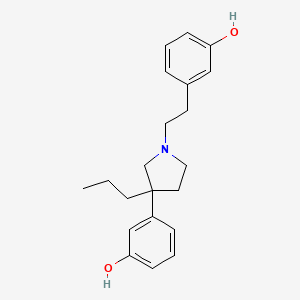



![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
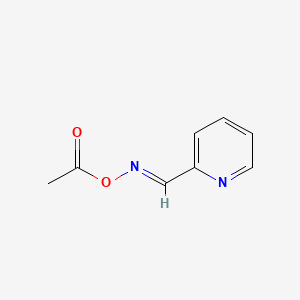
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
